1-Ethyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide

Description

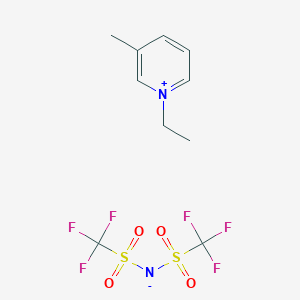

1-Ethyl-3-methylpyridinium bis(trifluoromethanesulfonyl)imide (CAS RN: 841251-37-4) is an ionic liquid (IL) composed of a pyridinium-based cation and the bis(trifluoromethanesulfonyl)imide (TFSI) anion. This compound is characterized by its low viscosity, high ionic conductivity, and thermal stability, making it suitable for applications in electrochemistry, catalysis, and green solvents. Key physical properties include:

The TFSI anion’s delocalized charge and weak coordination contribute to these favorable properties, while the pyridinium cation’s planar structure enhances molecular mobility compared to bulkier cations.

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-ethyl-3-methylpyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N.C2F6NO4S2/c1-3-9-6-4-5-8(2)7-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-7H,3H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZIAGXMMNLATPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=CC(=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F6N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693671 | |

| Record name | 1-Ethyl-3-methylpyridin-1-ium bis(trifluoromethanesulfonyl)azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

841251-37-4 | |

| Record name | 1-Ethyl-3-methylpyridin-1-ium bis(trifluoromethanesulfonyl)azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The predominant method for preparing this compound involves a metathesis reaction between the corresponding halide salt of 1-ethyl-3-methylpyridinium (typically bromide or chloride) and lithium bis(trifluoromethanesulfonyl)imide (LiTFSI). This anion exchange reaction replaces the halide anion with the bis(trifluoromethanesulfonyl)imide anion, yielding the desired ionic liquid.

Detailed Stepwise Procedure

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolution of 1-ethyl-3-methylpyridinium halide and LiTFSI in separate solvents | Typically in deionized water or acetonitrile | Separate solutions ensure controlled reaction |

| 2 | Slow addition of LiTFSI solution dropwise to the pyridinium halide solution | Room temperature, stirring at ~500 rpm | Promotes gradual anion exchange and precipitation of byproducts |

| 3 | Stirring the biphasic mixture overnight or for 24–48 hours | Ambient temperature | Ensures complete reaction and equilibrium |

| 4 | Removal of solvent by rotary evaporation or vacuum drying | Under reduced pressure | Concentrates the product |

| 5 | Washing the crude product repeatedly with water | Until halide ions are undetectable (tested by AgNO3 addition) | Critical for halide removal and purity |

| 6 | Purification via passing through silica or celite columns with ethyl acetate | Multiple passes recommended | Removes residual halides and impurities |

| 7 | Final drying under vacuum at 60 °C for several hours to days | Vacuum oven or rotary evaporator | Yields a colorless or yellowish viscous liquid |

This method is adapted from procedures used for closely related imidazolium-based ionic liquids, such as 1-ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide, which share similar synthetic routes.

Reaction Conditions and Yields

- Solvent: Acetonitrile or deionized water are commonly employed solvents due to their ability to dissolve reactants and facilitate phase separation.

- Temperature: Room temperature (~20–25 °C) is sufficient; mild heating (up to 50 °C) may be used during initial quaternization steps if preparing the pyridinium halide precursor.

- Reaction Time: 24 to 48 hours of stirring ensures complete anion exchange.

- Yield: Typical isolated yields range from 60% to 85%, depending on purification efficiency and reaction scale.

Purification and Quality Control

- Halide Removal: Essential for high purity; confirmed by absence of precipitate upon addition of silver nitrate (AgNO3) to aqueous washes.

- Drying: Vacuum drying at 60 °C for extended periods (4–6 hours or longer) removes residual solvents and moisture.

- Analytical Verification: NMR spectroscopy (1H, 13C, 19F) confirms chemical structure and purity; absence of halide signals confirms successful metathesis.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Reactants molar ratio (Pyridinium halide : LiTFSI) | 1:1 | Stoichiometric balance for complete anion exchange |

| Solvent | Deionized water or acetonitrile | Choice affects reaction kinetics and phase separation |

| Temperature | 20–25 °C (room temp) | Mild conditions prevent decomposition |

| Stirring time | 24–48 hours | Ensures reaction completion |

| Yield (%) | 60–85 | Dependent on purification thoroughness |

| Purification method | Water washing + silica/celite column | Removes halides and impurities |

| Drying conditions | Vacuum, 60 °C, 4–6 h or more | Ensures solvent removal |

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyridinium ring.

Complexation Reactions: It can form complexes with metal ions, which is useful in catalysis and material science.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as thiols and amines. Reactions are typically carried out in polar solvents under mild conditions.

Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride are used, often in aqueous or organic solvents.

Major Products:

Substitution Products: Depending on the nucleophile, products can include alkylated pyridinium derivatives.

Complexes: Metal-ligand complexes with varying stoichiometries.

Scientific Research Applications

Electrolytes for Energy Storage

EMPyTFSI is widely utilized as an electrolyte in energy storage devices, including batteries and supercapacitors. Its high ionic conductivity and thermal stability make it an ideal candidate for enhancing the performance of these systems.

Table 1: Comparison of Ionic Liquids in Energy Storage Applications

| Ionic Liquid | Conductivity (mS/cm) | Thermal Stability (°C) | Application Type |

|---|---|---|---|

| EMPyTFSI | 12.5 | 300 | Supercapacitors |

| EMIM TFSI | 14.0 | 350 | Lithium-ion Batteries |

| BMIM PF6 | 9.0 | 280 | Fuel Cells |

Source: Various studies on ionic liquids in energy applications.

Electrochemical Applications

In electrochemical systems, EMPyTFSI serves as a non-aqueous electrolyte, valued for its ability to facilitate ion transport while maintaining a stable electrochemical window. This characteristic is crucial for applications in rechargeable batteries and fuel cells.

Case Study: Lithium-Ion Batteries

A study demonstrated that lithium-ion batteries using EMPyTFSI exhibited improved charge/discharge rates compared to traditional organic solvents. The ionic liquid's low volatility and high thermal stability contribute to enhanced battery safety and longevity .

Green Chemistry and Synthesis

EMPyTFSI has been explored as a solvent in green chemistry applications, particularly in the synthesis of nanoparticles and other materials. Its ability to dissolve a variety of compounds makes it suitable for various chemical reactions.

Example: Synthesis of Zinc Oxide Nanoparticles

Research indicates that EMPyTFSI can effectively facilitate the microwave-assisted synthesis of zinc oxide nanoparticles, showcasing its utility in nanotechnology .

Separation Technologies

The unique properties of EMPyTFSI also lend themselves to applications in separation technologies, such as liquid-liquid extraction and chromatography. Its tunable solubility allows for selective separation processes.

Table 2: Applications of EMPyTFSI in Separation Technologies

| Application Type | Description |

|---|---|

| Liquid-Liquid Extraction | Selective extraction of metal ions |

| Chromatography | Stationary phase for high-performance liquid chromatography (HPLC) |

| Membrane Technology | Ionic liquid membranes for gas separation |

Source: Research articles on ionic liquids in separation processes.

Material Science

In material science, EMPyTFSI is being investigated for use in advanced materials, including polymers and composites. Its properties enhance the mechanical strength and thermal stability of these materials.

Case Study: Conductive Polymers

Studies have shown that incorporating EMPyTFSI into conductive polymers can significantly improve their electrical conductivity and thermal properties, making them suitable for applications in flexible electronics .

Mechanism of Action

The mechanism by which 1-Ethyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide exerts its effects is primarily through its ionic nature. The compound dissociates into its constituent ions, which interact with other molecules and ions in the system. This interaction can influence various molecular targets and pathways, such as:

Electrochemical Pathways: Enhances ionic conductivity in electrochemical cells.

Catalytic Pathways: Facilitates the formation of reactive intermediates in catalytic cycles.

Comparison with Similar Compounds

Key Data Table: Comparative Properties of TFSI-Based Ionic Liquids

*Thermal stability inferred from cation-anion interaction strength and literature precedents.

Research Findings and Implications

- Cation Structure Dictates Properties : Pyridinium TFSI ILs balance moderate viscosity and high conductivity, positioning them between imidazolium (lower viscosity) and ammonium/phosphonium (higher viscosity) analogues.

- Anion Dominance : The TFSI anion’s role in reducing viscosity and enhancing conductivity is consistent across cation types, as seen in its use in diverse ILs .

- Applications : Pyridinium TFSI is promising for batteries and capacitors due to its conductivity, while imidazolium TFSI remains preferred for synthesis due to lower viscosity .

Biological Activity

1-Ethyl-3-methylpyridinium bis(trifluoromethanesulfonyl)imide (commonly referred to as [EMPyr][Tf2N]) is an ionic liquid that has garnered attention in various fields, including chemistry, biology, and materials science. Its unique properties, such as low volatility and thermal stability, make it a candidate for various applications, including as a solvent and electrolyte. This article focuses on the biological activity of [EMPyr][Tf2N], examining its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

- Chemical Formula : C10H12F6N2O4S2

- Molecular Weight : 402.3 g/mol

- CAS Number : 841251-37-4

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of [EMPyr][Tf2N]. It has been shown to exhibit activity against a range of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mM |

| Staphylococcus aureus | 1.0 mM |

| Candida albicans | 0.25 mM |

These results indicate that [EMPyr][Tf2N] could serve as a potential antimicrobial agent in medical and industrial applications.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of [EMPyr][Tf2N]. Using various cell lines, including human fibroblasts and cancer cells, researchers have found that:

- At concentrations below 1 mM, [EMPyr][Tf2N] exhibits minimal cytotoxic effects.

- Higher concentrations (above 5 mM) lead to significant cell death, suggesting a dose-dependent relationship.

The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 (mM) |

|---|---|

| Human Fibroblasts | >5 |

| HeLa (Cervical Cancer) | 3 |

| MCF-7 (Breast Cancer) | 2 |

These findings suggest that while [EMPyr][Tf2N] has potential therapeutic applications, careful consideration of dosage is crucial.

The biological activity of [EMPyr][Tf2N] can be attributed to its ionic nature and ability to interact with biological membranes. Studies suggest that it disrupts lipid bilayers, leading to increased permeability and eventual cell death in microbial organisms.

Case Study 1: Antifungal Activity

In a study published in the Journal of Applied Microbiology, researchers investigated the antifungal efficacy of [EMPyr][Tf2N] against Candida species. The results demonstrated that the compound effectively inhibited biofilm formation at sub-MIC levels, indicating its potential use in preventing infections associated with medical devices.

Case Study 2: Cytotoxicity in Cancer Therapy

A study focusing on the cytotoxic effects of [EMPyr][Tf2N] on cancer cells revealed promising results. The compound was tested against various cancer cell lines, showing selective toxicity towards malignant cells while sparing normal cells at lower concentrations. This selectivity is crucial for developing targeted cancer therapies.

Q & A

Basic Research Questions

Q. What synthesis methods are recommended for producing high-purity 1-Ethyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide?

- Methodology :

- Metathesis Reaction : Combine 1-ethyl-3-methylpyridinium bromide with lithium bis(trifluoromethanesulfonyl)imide in aqueous or polar aprotic solvents (e.g., acetone) at 20–25°C for 2–4 hours. Filter the precipitate and wash with deionized water to remove residual LiBr .

- Purity Control : Use vacuum drying (<0.1 mBar, 60–80°C) to minimize water content (<0.5%) and ensure ≥97% purity via NMR validation .

Q. Which analytical techniques are effective for characterizing purity and structural integrity?

- Key Methods :

- NMR Spectroscopy : Confirm cation-anion ratios and detect impurities (e.g., unreacted precursors) using H and F NMR .

- HPLC : Quantify purity (>98%) with a C18 column and acetonitrile/water mobile phase (UV detection at 210 nm) .

- Karl Fischer Titration : Measure residual water content (<0.5%) to ensure electrochemical stability .

Q. What safety protocols are critical during handling and storage?

- Handling :

- Use PPE (nitrile gloves, goggles, lab coats) and work in fume hoods to avoid inhalation/contact .

- Avoid prolonged skin exposure; rinse immediately with water if contaminated .

- Storage :

- Store in airtight, light-resistant containers under inert gas (Ar/N) at <30°C to prevent hygroscopic degradation .

- Monitor for discoloration (indicates decomposition) and discard if viscosity increases unexpectedly .

Advanced Research Questions

Q. How to design experiments assessing thermal stability under operational conditions?

- Experimental Design :

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N to determine decomposition onset temperature. Compare with imidazolium analogs (e.g., [Cmim][NTf], onset ~400°C) .

- Isothermal Aging : Expose samples to 150–250°C for 24–72 hours and analyze via FTIR for degradation products (e.g., SO, CF radicals) .

- Data Interpretation :

- Note discrepancies in decomposition temperatures due to experimental conditions (e.g., heating rate, atmosphere). For example, oxidative environments lower stability by ~50°C compared to inert atmospheres .

Q. How does lithium salt addition (e.g., LiNTf) influence electrochemical performance in energy storage systems?

- Methodology :

- Prepare electrolytes by dissolving 0.5–1.0 M LiNTf in the ionic liquid. Measure ionic conductivity via impedance spectroscopy (e.g., 1.5–3.0 mS/cm at 25°C) .

- Cyclic Voltammetry: Assess electrochemical stability window (e.g., 4.6 V vs. Ag/Ag) and compare with imidazolium-based electrolytes .

- Key Findings :

- LiNTf enhances thermal stability (delays decomposition by ~20°C) but may reduce ionic mobility due to increased viscosity .

Q. How to resolve contradictions in reported thermal decomposition data?

- Analysis Framework :

- Variable Identification : Compare heating rates (e.g., 5°C/min vs. 10°C/min), sample mass, and atmosphere (N vs. air) across studies .

- Material Purity : Impurities (e.g., halides, water) lower decomposition thresholds. Validate purity via NMR/HPLC before testing .

- Case Study :

- A study reported decomposition at 250°C under air , while another observed stability up to 300°C in N . This discrepancy highlights the role of oxidative vs. inert conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.